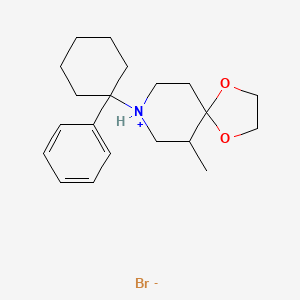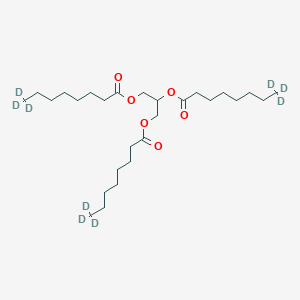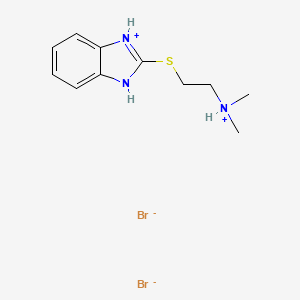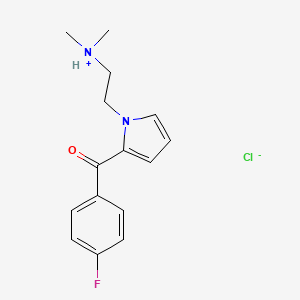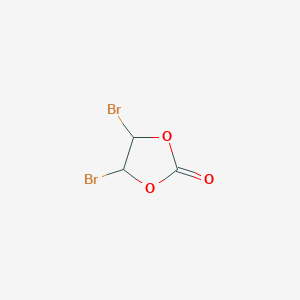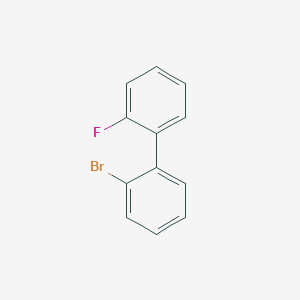
2-bromo-2'-fluoro-1,1'-Biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-2’-fluoro-1,1’-Biphenyl is an organic compound with the molecular formula C₁₂H₈BrF. It consists of two benzene rings connected by a single bond, with a bromine atom attached to one ring and a fluorine atom attached to the other. This compound is part of the biphenyl family, which is known for its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-bromo-2’-fluoro-1,1’-Biphenyl is through the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh₃) in refluxing dioxane . The reaction typically yields the desired product in high purity and yield.
Industrial Production Methods
Industrial production of 2-bromo-2’-fluoro-1,1’-Biphenyl often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals, agrochemicals, and materials science.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-2’-fluoro-1,1’-Biphenyl undergoes several types of chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Triphenylphosphine (PPh₃): Acts as a ligand in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Biphenyls: Formed through electrophilic substitution.
Coupled Products: Formed through cross-coupling reactions, often used in the synthesis of more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-bromo-2’-fluoro-1,1’-Biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-bromo-2’-fluoro-1,1’-Biphenyl involves its interaction with various molecular targets and pathways. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.
2-Bromobiphenyl: Lacks the fluorine atom, affecting its reactivity and applications.
2-Fluorobiphenyl: Lacks the bromine atom, leading to different chemical properties.
Uniqueness
2-bromo-2’-fluoro-1,1’-Biphenyl is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for selective functionalization and the formation of complex organic molecules, making it valuable in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C12H8BrF |
|---|---|
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
1-bromo-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C12H8BrF/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
InChI-Schlüssel |
YNNKKNMFSBLUQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


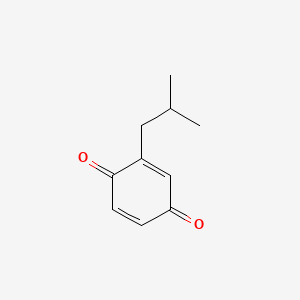
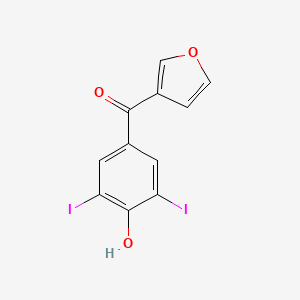
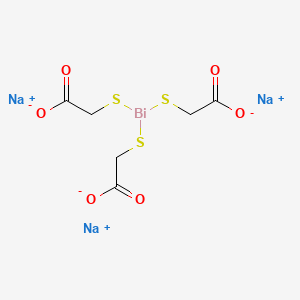
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)


